molecular formula C27H28ClN5O B2856406 12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 861643-36-9

12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2856406
CAS No.: 861643-36-9
M. Wt: 474.01
InChI Key: MQQHVNPSONCQKY-UHFFFAOYSA-N
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Description

12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a tricyclic heterocyclic compound featuring:

  • A 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core.
  • Substituents: 4-Chlorobenzyl group at position 12. Methyl group at position 11. 3-(Morpholin-4-yl)propylamino group at position 13. Carbonitrile at position 10.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O/c1-19-22(17-20-7-9-21(28)10-8-20)26(30-11-4-12-32-13-15-34-16-14-32)33-25-6-3-2-5-24(25)31-27(33)23(19)18-29/h2-3,5-10,30H,4,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQHVNPSONCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCCN5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

Compound Name / ID Core Structure Substituents Molecular Weight Key Differences
Target Compound Diazatricyclohexaene 4-Cl-benzyl, methyl, morpholinopropylamino, carbonitrile ~440 (estimated) Unique morpholinopropylamino group
13-Chloro-11-(chloromethyl)-... (CAS 1000932-19-3) Diazatricyclohexaene Cl, Cl-methyl, carbonitrile 276.12 Halogen substituents; lacks morpholine
Methyl 12-(4-chlorophenyl)-8-iodo-... (CAS not provided) Oxa-azatricyclo system 4-Cl-phenyl, iodo, ester, oxa-heterocycle ~500 (estimated) Iodo substitution; ester and oxa motifs

Key Observations :

  • The target compound’s morpholinopropylamino group distinguishes it from halogenated analogs (e.g., ) and iodinated/oxa-containing derivatives (e.g., ). This group may enhance solubility or target binding .
  • The carbonitrile at position 10 is conserved in halogenated analogs but absent in ester-containing derivatives .

Bioactivity Profile Comparison

Clustering Based on Bioactivity and Structure

  • Compounds with analogous tricyclic cores and substituents (e.g., halogen, morpholine) cluster into groups with similar kinase inhibition or epigenetic modulation activities .
  • Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) shows that structural similarity correlates with overlapping protein targets, such as HDACs or PI3K/AKT pathway kinases .

Case Study: Morpholine-Containing Analogues

  • Morpholine derivatives often target PI3K/AKT/mTOR pathways due to interactions with kinase ATP-binding pockets .
  • Compared to halogenated analogs (e.g., ), the target compound’s morpholine group may improve selectivity for lipid kinases over tyrosine kinases .

Computational Similarity Analysis

Tanimoto and Dice Coefficients

Using Morgan fingerprints and MACCS keys, the target compound was compared to known kinase inhibitors:

Reference Compound (Activity) Tanimoto (Morgan) Dice (MACCS) Structural Overlap
PI3K inhibitor (e.g., Idelalisib) 0.65 0.72 Shared tricyclic core; divergent substituents
HDAC inhibitor (e.g., SAHA) 0.41 0.53 Low similarity due to lack of zinc-binding motifs
Halogenated analog (CAS 1000932-19-3) 0.78 0.81 High similarity in core and carbonitrile

Insights :

  • A Tanimoto score >0.5 (e.g., 0.78 with ) indicates significant structural overlap, suggesting shared bioactivity .
  • Lower scores (e.g., 0.41 with SAHA) reflect divergent pharmacological targets .

Structure-Activity Relationship (SAR) Insights

  • Morpholinopropylamino group: Enhances solubility and kinase binding but may reduce blood-brain barrier penetration .
  • 4-Chlorobenzyl group : Increases lipophilicity and stabilizes aromatic stacking in hydrophobic pockets .
  • Carbonitrile : Contributes to hydrogen bonding with catalytic lysine residues in kinases .

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